molecular formula C16H18N2O4 B2526930 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 903189-41-3

1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2526930
CAS No.: 903189-41-3
M. Wt: 302.33
InChI Key: CZCDUFFGOPXITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is a hybrid molecule combining a coumarin-derived chromenone scaffold with a piperidine-4-carboxamide moiety. The compound features a 6-hydroxy-2-oxo-2H-chromen-4-yl group linked via a methylene bridge to the piperidine ring, which is further substituted with a carboxamide group at the 4-position.

Properties

IUPAC Name

1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c17-16(21)10-3-5-18(6-4-10)9-11-7-15(20)22-14-2-1-12(19)8-13(11)14/h1-2,7-8,10,19H,3-6,9H2,(H2,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCDUFFGOPXITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC(=O)OC3=C2C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde and piperidine-4-carboxamide.

    Condensation Reaction: The aldehyde group of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde reacts with the amine group of piperidine-4-carboxamide under acidic or basic conditions to form the desired compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to increase yield and reduce production costs.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 6 of the chromen ring undergoes oxidation under acidic or basic conditions:

Reagent/Conditions Product Yield Mechanistic Notes
KMnO₄/H₂SO₄ (acidic)6-Keto derivative65-78%Two-electron oxidation via chromic acid intermediate
CrO₃/Pyridine (PCC)6-Carboxylic acid derivative52%Mild conditions prevent over-oxidation

Research Findings :

  • Kinetic studies show pH-dependent reactivity, with optimal oxidation rates at pH 3-4 for KMnO₄.

  • Steric hindrance from the piperidine-carboxamide group slows reaction rates compared to simpler coumarin analogs.

Reduction Reactions

The 2-oxo group in the chromen ring and carbonyl groups demonstrate reducibility:

Reagent/Conditions Target Site Product Selectivity
NaBH₄/MeOHChromen-2-one carbonyl2-Hydroxy chromene>90% for 2-oxo group
LiAlH₄/THFPiperidine carboxamidePiperidine hydroxymethyl derivativeRequires anhydrous conditions

Key Observations :

  • NaBH₄ selectively reduces the chromen-2-one carbonyl without affecting the carboxamide group.

  • Competitive reduction pathways occur with LiAlH₄, requiring precise stoichiometric control.

Substitution Reactions

The hydroxyl group and piperidine nitrogen participate in nucleophilic substitutions:

Hydroxyl Group Substitution

Reagent Product Conditions
POCl₃/DMF 6-Chloro derivativeReflux, 4 hr
R-X (Alkyl halides)6-O-Alkyl ethersK₂CO₃, DMF, 80°C

Piperidine Ring Substitution

Electrophile Site Modified Product
CH₃IPiperidine N-methylationQuaternary ammonium derivative
AcClCarboxamide acylationN-Acetyl carboxamide

Mechanistic Insights :

  • Chlorination with POCl₃ proceeds via a phosphorylated intermediate .

  • Piperidine methylation shows regioselectivity influenced by steric effects from the chromenylmethyl group.

Esterification and Acyl Transfer

The carboxamide group undergoes transamidation under specific conditions:

Reagent Product Catalyst Yield
R-OH (Alcohols)Corresponding esterH₂SO₄ (cat.)60-72%
R-NH₂ (Amines)Substituted amidesDCC, DMAP45-68%

Notable Limitations :

  • Esterification requires acidic conditions incompatible with base-sensitive groups.

  • Competitive hydrolysis occurs above pH 9, limiting reaction windows.

Ring-Opening and Rearrangement

Under strong nucleophilic conditions, the chromen ring undergoes transformations:

Reagent Reaction Type Product
NH₂NH₂ (Hydrazine) Lactone ring openingHydrazide derivative
NaOH/H₂O (Basic hydrolysis) Chromen → coumarilic acidSalicylate-containing product

Experimental Data :

  • Hydrazine attack occurs at the C3 position of the chromen ring, confirmed by X-ray crystallography .

  • Base-mediated hydrolysis produces coumarilic acid derivatives with 89% enantiomeric excess under optimized conditions .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the chromen system:

Conditions Product Quantum Yield
UV-C (254 nm), benzene Dimerized cyclobutane derivativeΦ = 0.12

Research Implications :

  • Dimerization efficiency depends on solvent polarity, with nonpolar solvents favoring reaction .

  • Photoproducts show enhanced fluorescence properties compared to the parent compound .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Controlled oxidation/reduction allows selective modification of biological activity, while substitution chemistry facilitates structural diversification. Further studies should explore asymmetric catalysis in these transformations and develop continuous-flow protocols for industrial scalability.

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • Coumarin derivatives, including 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide, have shown significant antioxidant properties. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders .
  • Anti-inflammatory Effects
    • Research has demonstrated that this compound exhibits anti-inflammatory activity, making it a candidate for treating inflammatory conditions. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are critical in the inflammatory response .
  • Neuroprotective Potential
    • The compound's ability to cross the blood-brain barrier suggests it may be effective in treating neurological disorders. It has been studied for its neuroprotective effects against oxidative damage in neuronal cells, indicating potential applications in conditions like Alzheimer’s disease .
  • Antimicrobial Properties
    • Some derivatives of coumarin have been reported to possess antimicrobial activity against various pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that it significantly reduced cell death and improved cell viability compared to untreated controls, highlighting its potential for neurodegenerative disease treatment .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers in serum and tissue samples. This suggests its efficacy as an anti-inflammatory agent .

Case Study 3: Antimicrobial Activity

A series of experiments demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting further investigation into its use as an antibiotic .

Mechanism of Action

The mechanism of action of 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chromenone-Piperidine Linkages

N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h)

  • Structure : Differs in the chromene substitution (4-oxo vs. 6-hydroxy-2-oxo) and the absence of a methylene bridge. The piperidine is substituted with a benzyl group and a carboxamide.
  • Synthesis : Prepared via coupling of 4-oxo-4H-chromene-2-carboxylic acid with 1-benzylpiperidin-4-amine, yielding 78% .

1-(2-((3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

  • Structure: Incorporates a chlorophenyl-methylchromenone linked via an ether bond to the piperidine-carboxamide.
  • Key Differences : The ether linkage and chlorophenyl group may enhance stability and receptor affinity but reduce solubility compared to the methylene bridge and hydroxy group in the target compound .
Piperidine-4-Carboxamide Derivatives with Heterocyclic Substituents

2.2.1. HCV Inhibitors () Three compounds from this study share the piperidine-4-carboxamide core but feature oxazole-phenyl groups instead of chromenone:

1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide

  • Yield : 57%, Activity : Potent HCV entry inhibitor.

N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide

  • Yield : 58%, Activity : Enhanced antiviral efficacy due to trifluoromethyl group.

N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide

  • Yield : 61%, Activity : Improved metabolic stability .

Comparison: The target compound’s chromenone scaffold may offer distinct pharmacokinetic profiles (e.g., longer half-life due to hydroxy group’s hydrogen-bonding capacity) but lacks direct antiviral data.

SARS-CoV-2 Inhibitors ()

  • (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide : Features a naphthalene-ethyl group and fluorobenzyl substituent.
  • Key Differences: Bulky aromatic groups may enhance protease binding but reduce aqueous solubility compared to the target compound’s chromenone .

Challenges

  • The hydroxy group on chromenone may necessitate protection/deprotection steps during synthesis, complicating purification compared to non-hydroxylated analogues .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Yield (%) Bioactivity Reference
1-[(6-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide C₁₆H₁₈N₂O₄ 6-hydroxy-chromenone, methylene bridge N/A Hypothesized antioxidant
N-(1-Benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide (4h) C₂₂H₂₂N₂O₃ 4-oxo-chromene, benzyl 78 Undisclosed
1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide C₂₉H₄₄ClN₄O₂ Oxazole, chloro-methylphenyl 57 HCV entry inhibition
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide C₂₅H₂₈FN₃O Naphthalene-ethyl, fluorobenzyl N/A SARS-CoV-2 inhibition

Biological Activity

1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide is a compound derived from coumarin, a class of naturally occurring compounds known for their diverse biological activities. This article focuses on the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

PropertyValue
Molecular FormulaC15H16N2O3
Molecular Weight272.30 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. Research indicates that it may inhibit certain enzymes related to oxidative stress and inflammation, contributing to its potential therapeutic effects.

Enzyme Inhibition

  • Monoamine Oxidase (MAO) Inhibition : Studies have shown that coumarin derivatives can act as inhibitors of monoamine oxidases, which are critical in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and norepinephrine in the brain, potentially benefiting conditions like depression and anxiety .
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders. The ability to reduce oxidative stress is crucial for neuroprotection .

Antimicrobial Activity

Research has demonstrated that coumarin derivatives, including this compound, possess significant antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains by disrupting their metabolic processes .

Cytotoxicity and Cell Viability

In vitro studies using Vero cells (African green monkey kidney epithelial cells) have indicated that the compound exhibits low toxicity at concentrations up to 100 μg/mL, suggesting a favorable safety profile for further therapeutic development .

Case Studies and Research Findings

Several studies have explored the biological activity of related coumarin derivatives and their implications:

  • Study on HL-60 Cells : A study involving human promyelocytic leukemia cells (HL-60) found that certain coumarins could induce differentiation into mature monocytes/macrophages, highlighting their potential in cancer therapy .
  • Inhibition Studies : A series of experiments demonstrated that derivatives similar to this compound could effectively inhibit MAO-B with IC50 values in the low micromolar range, indicating strong enzyme inhibition potential .
  • Antioxidant Efficacy : The compound's ability to scavenge ROS was quantified, showing significant reductions in oxidative stress markers in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-[(6-hydroxy-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide with high purity?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the chromenone core formation, followed by coupling with the piperidine-carboxamide moiety. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
  • Catalysts : Use of coupling agents like EDCI or HOBt for amide bond formation .
  • Purification : Column chromatography (silica gel) or preparative HPLC to isolate the target compound .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm the presence of the chromenone aromatic protons (δ 6.5–7.5 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peak) .
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer : Prioritize assays aligned with chromenone derivatives’ known activities:

  • Enzyme inhibition : Test against serine proteases or kinases using fluorogenic substrates .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :

  • Substituent modification : Vary the chromenone hydroxyl position (e.g., 6- vs. 7-hydroxy) or piperidine carboxamide substituents to assess potency changes .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like COX-2 or HDACs .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger Suite .

Q. What strategies resolve contradictions in biological data across studies?

  • Methodological Answer :

  • Replicate experiments : Use standardized protocols (e.g., NIH guidelines for cytotoxicity assays) .
  • Control variables : Ensure consistent cell passage numbers, serum concentrations, and solvent controls (e.g., DMSO ≤0.1%) .
  • Meta-analysis : Aggregate data from multiple studies to identify trends or outliers .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Methodological Answer :

  • Solvent screening : Test mixtures of methanol/water or ethyl acetate/hexane for slow evaporation .
  • Temperature gradients : Gradual cooling (e.g., 25°C → 4°C) to promote crystal growth .
  • Data collection : Use synchrotron radiation for high-resolution structures (≤1.5 Å) .

Q. What advanced analytical methods validate compound stability under physiological conditions?

  • Methodological Answer :

  • LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 2.0) or plasma .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks per ICH guidelines .
  • Metabolic profiling : Use liver microsomes to identify phase I/II metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.